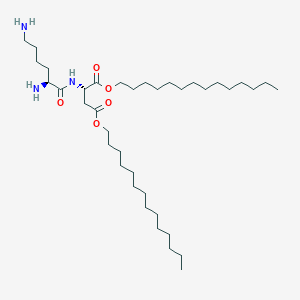

Ditetradecyl L-lysyl-L-aspartate

Description

Ditetradecyl L-lysyl-L-aspartate is a synthetic diester derivative of L-aspartic acid, featuring two tetradecyl (14-carbon) alkyl chains esterified to the carboxyl groups of the aspartate moiety. The long alkyl chains likely enhance hydrophobicity, influencing solubility, membrane interactions, and thermal stability compared to shorter-chain analogs .

Properties

CAS No. |

794489-96-6 |

|---|---|

Molecular Formula |

C38H75N3O5 |

Molecular Weight |

654.0 g/mol |

IUPAC Name |

ditetradecyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioate |

InChI |

InChI=1S/C38H75N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-45-36(42)33-35(41-37(43)34(40)29-25-26-30-39)38(44)46-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39-40H2,1-2H3,(H,41,43)/t34-,35-/m0/s1 |

InChI Key |

AJOVHKRJQWSZLE-PXLJZGITSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCCCC)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCC)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditetradecyl L-lysyl-L-aspartate typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of lysine and aspartate are protected using suitable protecting groups to prevent unwanted reactions.

Coupling Reaction: The protected lysine is coupled with aspartate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting groups are removed under mild conditions to yield the desired product.

Attachment of Hydrophobic Chains: The tetradecyl chains are attached to the lysine head group through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Ditetradecyl L-lysyl-L-aspartate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the lysine head group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .

Scientific Research Applications

Ditetradecyl L-lysyl-L-aspartate has a wide range of applications in scientific research:

Gene Delivery: It is used as a cationic lipid in liposomal formulations for the delivery of plasmid DNA, siRNA, and other genetic materials into cells.

Drug Delivery: The compound is employed in the formulation of liposomes for the delivery of anticancer drugs and other therapeutic agents.

Biological Studies: It is used in studies related to cell membrane interactions, intracellular trafficking, and gene expression.

Industrial Applications: The compound is utilized in the development of novel biomaterials and nanomedicine.

Mechanism of Action

Ditetradecyl L-lysyl-L-aspartate exerts its effects through the following mechanisms:

Formation of Liposomal Assemblies: The amphiphilic nature of the compound allows it to form stable liposomal assemblies that can encapsulate genetic materials or drugs.

Interaction with Cell Membranes: The cationic head group interacts with the negatively charged cell membranes, facilitating the uptake of the liposomal contents into the cells.

Intracellular Release: Once inside the cells, the liposomes release their contents, allowing the genetic materials or drugs to exert their effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Note: this compound data inferred from structural analogs due to absence in evidence.

Research Findings

- Alkyl Chain Impact: Longer chains (e.g., tetradecyl) reduce aqueous solubility but enhance lipid compatibility, as seen in organoclay surfactants modified with ditetradecyl ammonium .

- Enzyme Interactions : Aspartate derivatives like PALA () demonstrate tight binding to enzymes, suggesting ditetradecyl variants may modulate protein interactions via hydrophobic effects .

- Synthetic Utility : Esters with labile groups (e.g., allyl, ethyl) serve as protective intermediates in peptide synthesis, while ditetradecyl derivatives may stabilize hydrophobic APIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.